1-cyclopentyl-3-hydroxy-4-(4-isopropoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Overview
Description
1-cyclopentyl-3-hydroxy-4-(4-isopropoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.16166284 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis and Evaluation of Derivatives
Research has focused on the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives through multi-component cyclo-condensation reactions. These compounds are evaluated for their antimicrobial and anti-inflammatory activities, showcasing the diverse potential applications of similar complex molecules in medical and chemical research Kendre, B. V., Landge, M. G., & Bhusare, S. B. (2015). Arabian Journal of Chemistry.
Solid Acid-Catalyzed Synthesis
A study highlights the use of a solid acid catalyst for the synthesis of 4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one derivatives, emphasizing a sustainable and efficient method for generating structurally complex molecules with potential applications in drug discovery and material science Zhang, F., Li, C., & Qi, C. (2016). RSC Advances.
Biological and Pharmacological Studies
Anticonvulsant and Antiamnesic Effects
Research into benzodiazepine derivatives, similar in structure to the compound , has explored their anticonvulsant and antiamnesic effects. This points to the potential for compounds within this chemical class to contribute to the development of new therapeutic agents targeting neurological conditions Chimirri, A., De Sarro, G., De Sarro, A., Gitto, R., Quartarone, S., Zappalà, M., Constanti, A., & Libri, V. (1998). Journal of Medicinal Chemistry.
AMPA Receptor Antagonists
Another study elaborates on the synthesis and anticonvulsant activity of 3,5-dihydro-4H-2,3-benzodiazepine-4-thiones, showcasing their potential as AMPA receptor antagonists. This research underscores the significance of structural modifications in enhancing biological activity and specificity, relevant for the development of novel pharmacological agents Chimirri, A., et al. (1998).
Properties
IUPAC Name |
1-cyclopentyl-4-(4-propan-2-yloxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-12(2)26-15-9-7-13(8-10-15)18-17-19(21-16(24)11-27-18)23(22-20(17)25)14-5-3-4-6-14/h7-10,12,14,18H,3-6,11H2,1-2H3,(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJNEQDIGHFPJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(NC3=O)C4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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